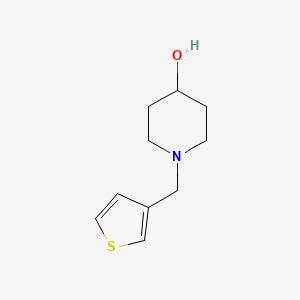
1-(Thiophen-3-ylmethyl)piperidin-4-ol
Vue d'ensemble
Description
“1-(Thiophen-3-ylmethyl)piperidin-4-ol” is a chemical compound with the molecular formula C10H15NOS . It has a molecular weight of 197.3 g/mol. The IUPAC name for this compound is [1-(3-thienylmethyl)-4-piperidinyl]methanol . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for “1-(Thiophen-3-ylmethyl)piperidin-4-ol” is 1S/C10H15NOS/c12-10-1-4-11(5-2-10)7-9-3-6-13-8-9/h3,6,8,10,12H,1-2,4-5,7H2 . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
“1-(Thiophen-3-ylmethyl)piperidin-4-ol” has a molecular weight of 197.3 g/mol. It is typically stored at room temperature and appears as a powder .
Applications De Recherche Scientifique
Molecular Structure and Interactions
The compound has been a subject of study for its unique molecular structure and interactions. For instance, Vrabel et al. (2014) examined molecules similar to 1-(Thiophen-3-ylmethyl)piperidin-4-ol, noting that they are linked by a combination of strong O-H...O hydrogen bonds and weak C-H...O interactions, resulting in intricate multidimensional networks within their crystal structures (Vrabel et al., 2014).
Anticancer Activity
There's notable research on derivatives of this compound for potential anticancer applications. Harishkumar et al. (2018) synthesized derivatives that showed a considerable degree of growth inhibition of human cancer cell lines, marking them as potential hits for drug discovery (Harishkumar et al., 2018). Furthermore, compounds with thiophenyl groups have been synthesized and showed promising anticancer activity against various human cancer cells, suggesting a potential for the development of new therapeutic agents (Inceler et al., 2013).
Molecular Synthesis and Spectroscopy
M. A. Doss et al. (2017) explored a piperidin-4-one containing picrate, providing insights into its molecular structure through various analytical techniques, including single-crystal XRD analysis and spectroscopic methods, highlighting its potential applications in nonlinear optics (Doss et al., 2017).
Drug Design and Bioevaluation
The compound's framework has been utilized in the design and synthesis of novel selective estrogen receptor modulators (SERMs), contributing to the understanding of molecular interactions and potential therapeutic applications (Yadav et al., 2011).
Enzyme Inhibitory Activity
A. Cetin et al. (2021) evaluated derivatives for their enzyme inhibitory activities against key enzymes, revealing their potential as enzyme inhibitors in therapeutic applications (Cetin et al., 2021).
Propriétés
IUPAC Name |
1-(thiophen-3-ylmethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c12-10-1-4-11(5-2-10)7-9-3-6-13-8-9/h3,6,8,10,12H,1-2,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJVNJKLFUBEBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-3-ylmethyl)piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



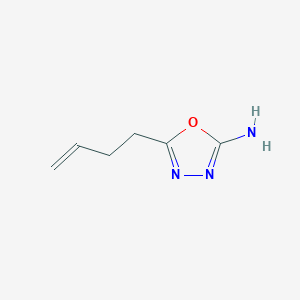
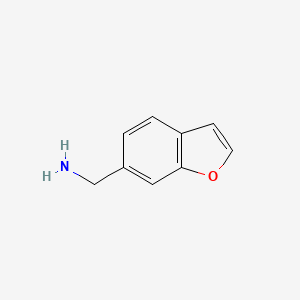
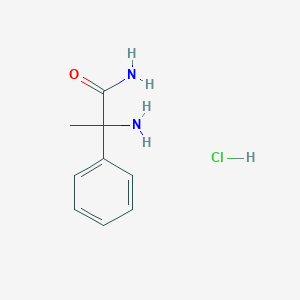
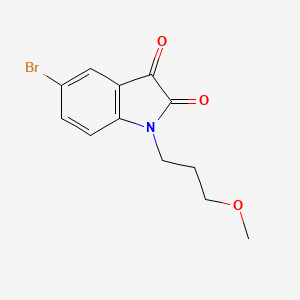
![4-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}butanoic acid](/img/structure/B1520448.png)
![4-[(Ethylamino)methyl]phenol hydrochloride](/img/structure/B1520450.png)
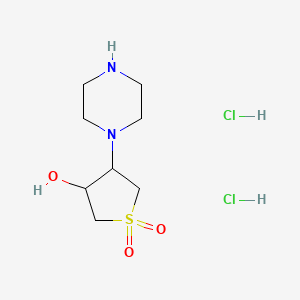

![2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride](/img/structure/B1520456.png)
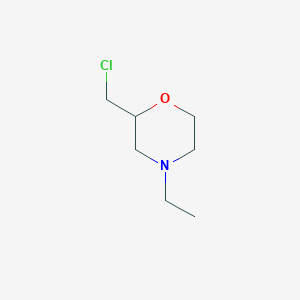
![4-{[Ethyl(propyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1520460.png)
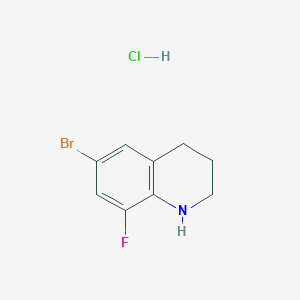
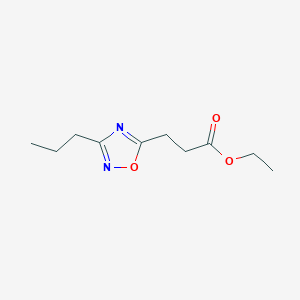
![1-[4-(3-Amino-6-methoxypyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1520465.png)